6-(4-Bromophenyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione
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Overview
Description
6-(4-Bromophenyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione is a complex organic compound characterized by its unique structure, which includes bromophenyl groups and an oxane-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione typically involves multi-step organic reactions. One common method includes the bromination of phenyl groups followed by the formation of the oxane-dione core through cyclization reactions. Specific reagents and catalysts, such as bromine and strong acids or bases, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromophenyl groups or the oxane-dione core.
Substitution: Halogen substitution reactions are common, where the bromine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-(4-Bromophenyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(4-Bromophenyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl groups and oxane-dione core play crucial roles in binding to these targets and modulating their activity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-2-methoxy-4-(4-methylphenyl)nicotinonitrile
- 6-(4-Bromophenyl)-2-ethoxy-4-(4-methylphenyl)nicotinonitrile
- 4-Bromophenyl 4-bromobenzoate
Uniqueness
The presence of multiple bromophenyl groups and the oxane-dione core differentiates it from other similar compounds, making it valuable for specialized research and industrial applications .
Properties
Molecular Formula |
C22H20Br2O4 |
---|---|
Molecular Weight |
508.2 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione |
InChI |
InChI=1S/C22H20Br2O4/c1-21(2)18(14-6-10-16(24)11-7-14)28-20(27)22(3,19(21)26)12-17(25)13-4-8-15(23)9-5-13/h4-11,18H,12H2,1-3H3 |
InChI Key |
AULJYVXSOGNCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)CC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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